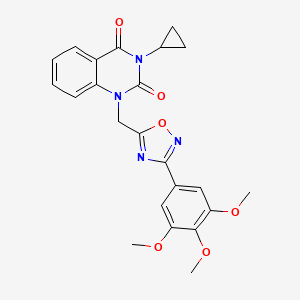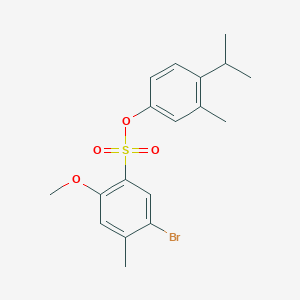![molecular formula C23H24Cl2N4O4 B2525945 4-[3-(2,6-Dichlorphenyl)-5-methyl-1,2-oxazol-4-carbonyl]-N-(3-Morpholin-4-ylpropyl)-1H-pyrrol-2-carboxamid CAS No. 692287-91-5](/img/structure/B2525945.png)
4-[3-(2,6-Dichlorphenyl)-5-methyl-1,2-oxazol-4-carbonyl]-N-(3-Morpholin-4-ylpropyl)-1H-pyrrol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a dichlorophenyl group, an oxazole ring, and a morpholine moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of action
For example, molecules containing a dichlorophenyl group are often used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been reported to have profound effects on plasma lipids in animal models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the dichlorophenyl group and the morpholine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: Shares the dichlorophenyl and oxazole moieties but lacks the morpholine group.
[(2,6-dichlorophenyl)methyl][3-(morpholin-4-yl)propyl]amine: Contains the dichlorophenyl and morpholine groups but differs in the overall structure.
Uniqueness
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4O4/c1-14-19(21(28-33-14)20-16(24)4-2-5-17(20)25)22(30)15-12-18(27-13-15)23(31)26-6-3-7-29-8-10-32-11-9-29/h2,4-5,12-13,27H,3,6-11H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRNFUBDJANJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)


![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)

![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2525877.png)

![1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile](/img/structure/B2525880.png)
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
